molecular formula C13H7Cl3FNO B5729590 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No.: B5729590
M. Wt: 318.6 g/mol
InChI Key: LMCWYQIBLFKNRR-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide is an aromatic amide compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-chloro-4-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The halogen atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichlorobenzamide
  • 3-chloro-4-fluorobenzamide
  • 2,3-dichloro-N-phenylbenzamide

Uniqueness

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-9-3-1-2-8(12(9)16)13(19)18-7-4-5-11(17)10(15)6-7/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCWYQIBLFKNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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